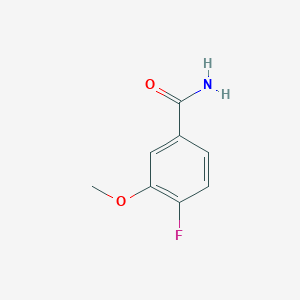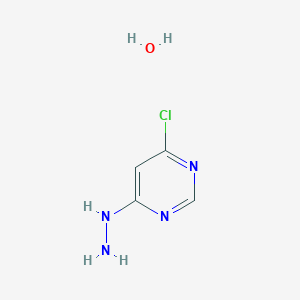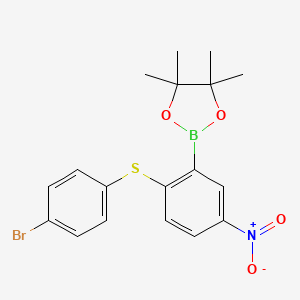
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs are essential for normal cellular growth and differentiation, and aberrant activation of FGFR signaling has been implicated in a variety of human diseases, including cancer. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
Applications De Recherche Scientifique
Biological Activity and Chemical Properties
Structural Analysis and Biological Activity : One study detailed the crystal structure of a urea derivative, highlighting its potential for biological activity based on intramolecular and intermolecular hydrogen bonds. The planar component of the molecule, related to the indole structure, suggests a basis for studying interaction mechanisms with biological systems (Saharin et al., 2008).
Hydrogen Bonding and Complexation Effects : Research on N-(pyridin-2-yl),N'-substituted ureas revealed the classical substituent effect on the association with hydrogen bond acceptors, emphasizing the significance of intramolecular hydrogen bond breaking as a crucial step for complex formation. This work demonstrates the chemical versatility and potential for creating molecular complexes with tailored properties (Ośmiałowski et al., 2013).
Therapeutic and Pharmacological Potential
Serotonin Receptor Antagonism : A series of urea derivatives were synthesized and evaluated for their selectivity and potency as serotonin 5-HT2 receptor antagonists, indicating potential applications in developing treatments for psychiatric disorders (Perregaard et al., 1992).
Antidepressant Activity : Studies have explored unsymmetrical ureas as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, aiming for new antidepressant agents. The design of these compounds leverages the coupling of indole derivatives to aniline moieties, illustrating the potential for developing dual-action antidepressants (Matzen et al., 2000).
Material Science and Chemistry
- Electron Transport Layers for Solar Cells : Urea-doped ZnO films were investigated as modified electron transport layers in polymer solar cells, showing improved power conversion efficiency. This suggests applications of urea derivatives in enhancing the performance of photovoltaic devices (Wang et al., 2018).
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-15-4-3-5-17(10-15)26-13-16(11-20(26)27)25-21(28)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12,16,24H,8-9,11,13H2,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHRQITPZDELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)


